

2,2,3,4-Tetramethylheptane chemical properties

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Compound of Interest

Compound Name: 2,2,3,4-Tetramethylheptane

Cat. No.: B14548626

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An In-Depth Technical Guide to the Chemical Properties of **2,2,3,4-Tetramethylheptane**

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of **2,2,3,4-tetramethylheptane**, a highly branched aliphatic hydrocarbon. As a member of the C₁₁ alkane family, its molecular structure informs its physicochemical characteristics and potential utility. This document is intended for researchers, chemists, and professionals in drug development and materials science who require a detailed understanding of this compound. Given the limited availability of direct experimental data in publicly accessible literature, this guide synthesizes computed data, established principles of organic chemistry, and comparative data from structural isomers to present a robust profile. The guide covers molecular identification, physicochemical properties, theoretical spectroscopic characterization, a proposed synthetic pathway, expected chemical reactivity, potential applications, and essential safety and handling protocols.

Molecular Structure and Identification

2,2,3,4-Tetramethylheptane is a saturated hydrocarbon with the chemical formula C₁₁H₂₄.^[1] Its structure consists of a seven-carbon heptane backbone with four methyl group substituents at the 2, 2, 3, and 4 positions. This high degree of branching, including a quaternary carbon at the C₂ position, significantly influences its physical properties and chemical behavior.

Key Identifiers:

Identifier	Value	Source
IUPAC Name	2,2,3,4-Tetramethylheptane	
CAS Number	61868-41-5	[1]
Molecular Formula	C ₁₁ H ₂₄	[1]
Molecular Weight	156.31 g/mol	[2]
Canonical SMILES	CCCC(C)C(C)C(C)C	[2]
InChIKey	HPKDRGPKZGWSND-UHFFFAOYSA-N	[1]

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node [shape=circle, label="", width=0.3, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
```

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edge [color="#202124"];

// Heptane backbone
C1 [pos="0,0!", label="C"];
C2 [pos="1,0.5!", label="C"];
C3 [pos="2,0!", label="C"];
C4 [pos="3,0.5!", label="C"];
C5 [pos="4,0!", label="C"];
C6 [pos="5,0.5!", label="C"];
C7 [pos="6,0!", label="C"];

// Methyl groups
C2_Me1 [pos="0.7,-0.5!", label="C"];
C2_Me2 [pos="1.3,-0.5!", label="C"];
C3_Me [pos="2,1!", label="C"];
C4_Me [pos="3,1.5!", label="C"];

// Bonds
C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C7;
C2 -- C2_Me1;
C2 -- C2_Me2;
C3 -- C3_Me;
C4 -- C4_Me;
}
```

Skeletal structure of **2,2,3,4-tetramethylheptane**.

Physicochemical Properties

Experimental data for **2,2,3,4-tetramethylheptane** is not widely published. The following table includes computed properties and estimated values based on its structural isomer, 2,3,4,5-tetramethylheptane, which is expected to have similar physical characteristics.

Property	Value	Notes	Source
Boiling Point	~179 °C	Estimated based on isomer	[3]
Melting Point	~ -57.06 °C	Estimated based on isomer	[3]
Density	~ 0.765 g/cm ³	Estimated based on isomer	[3]
Refractive Index	~ 1.427	Estimated based on isomer	[3]
XLogP3	5.2	Computed (measure of lipophilicity)	[2]
Vapor Pressure	Data not available	-	-
Solubility	Insoluble in water; Soluble in nonpolar organic solvents	Expected based on alkane properties	-

The highly branched structure of **2,2,3,4-tetramethylheptane** results in a more compact, spherical shape compared to its linear isomer, n-undecane. This reduces the surface area available for intermolecular van der Waals forces, leading to a lower boiling point than n-undecane (196 °C).

Spectroscopic Characterization (Theoretical)

No experimental spectra for **2,2,3,4-tetramethylheptane** are readily available. However, its spectral characteristics can be reliably predicted based on its structure and established principles of spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectrum will show a complex pattern of overlapping signals in the aliphatic region (typically 0.8-1.7 ppm). Due to the presence of multiple chemically non-equivalent methyl, methylene, and methine groups, significant signal overlap is expected.

- ~0.8-1.0 ppm: Multiple signals corresponding to the various methyl (CH₃) groups. The two methyl groups on C2 are diastereotopic and may show slightly different chemical shifts. The methyls on C3 and C4 will also have distinct signals. The terminal methyl of the heptane chain (C7) will likely appear as a triplet.
- ~1.1-1.7 ppm: Complex multiplets arising from the methylene (CH₂) and methine (CH) protons on the backbone.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide a clearer picture of the carbon skeleton, with distinct signals expected for each of the 11 carbon atoms due to the molecule's asymmetry.

- Quaternary Carbon: One signal for the C2 carbon, expected to be in the 30-40 ppm range.
- Methine Carbons: Two distinct signals for the C3 and C4 carbons.
- Methylene Carbons: Signals for the C5 and C6 carbons.
- Methyl Carbons: Multiple signals for the various methyl groups.

Infrared (IR) Spectroscopy

As an alkane, the IR spectrum of **2,2,3,4-tetramethylheptane** will be characterized by C-H stretching and bending vibrations.^[4]

- 2850-3000 cm⁻¹: A strong, sharp absorption region corresponding to C-H stretching vibrations of the methyl and methylene groups.
- 1450-1470 cm⁻¹: Absorption due to C-H scissoring (bending) vibrations of methylene groups.
- 1370-1380 cm⁻¹: A characteristic absorption band for C-H bending in methyl groups. The presence of a gem-dimethyl group (at C2) may cause this band to split.

Mass Spectrometry

The mass spectrum of **2,2,3,4-tetramethylheptane** is expected to show extensive fragmentation, with a very weak or absent molecular ion (M⁺) peak at m/z = 156.^[5] Fragmentation will be dominated by cleavage at the most substituted carbon atoms to form stable carbocations.^[6]

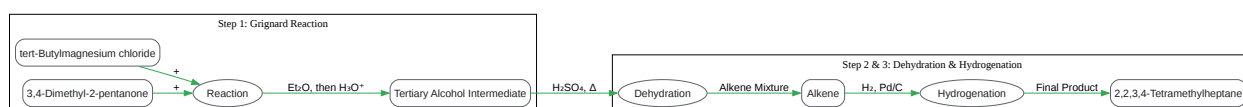
- Preferential Cleavage: The C-C bonds around the highly branched C2, C3, and C4 positions are the most likely to fragment.

- Expected Fragments: Loss of alkyl radicals will lead to prominent peaks. For example, loss of a propyl group ($C_3H_7\cdot$, 43 u) would lead to a fragment at $m/z = 113$. Loss of a butyl group ($C_4H_9\cdot$, 57 u) from cleavage at the C4-C5 bond would yield a fragment at $m/z = 99$. The most stable carbocations will give rise to the most abundant peaks.

Synthesis and Reactivity

Proposed Synthesis Pathway

A plausible laboratory synthesis of **2,2,3,4-tetramethylheptane** could be achieved via a Grignard reaction, a classic method for forming carbon-carbon bonds. One potential route involves the reaction of a Grignard reagent with a suitably substituted ketone, followed by dehydration and hydrogenation.



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Sources

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